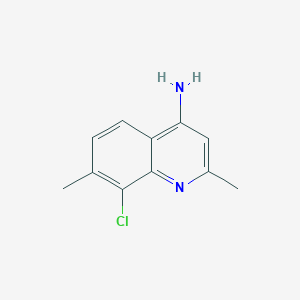
1H-Indazole-4,5-dicarbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1H-Indazole-4,5-dicarbonitrile is a heterocyclic compound that features an indazole core with two cyano groups attached at the 4 and 5 positions
準備方法
Synthetic Routes and Reaction Conditions: 1H-Indazole-4,5-dicarbonitrile can be synthesized through various methods. One common approach involves the cyclization of ortho-substituted benzylidenehydrazines. For instance, the reaction between benzonitrile and hydrazine under specific conditions can produce benzylidenehydrazine, which then undergoes cyclization to form the indazole core . Another method involves the use of microwave-assisted synthesis, where aromatic aldehydes react with 2,3-diaminomaleonitrile in the presence of nitric acid as a catalyst .
Industrial Production Methods: Industrial production of this compound typically involves scalable synthetic routes that ensure high yields and purity. The use of microwave-assisted synthesis is particularly advantageous in industrial settings due to its shorter reaction times and cleaner processes .
化学反応の分析
Types of Reactions: 1H-Indazole-4,5-dicarbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The cyano groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or nitric acid.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or alcohols.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.
科学的研究の応用
1H-Indazole-4,5-dicarbonitrile has a wide range of applications in scientific research:
作用機序
The mechanism by which 1H-Indazole-4,5-dicarbonitrile exerts its effects involves interactions with specific molecular targets and pathways. For instance, in biological systems, the compound may interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways . The exact mechanism can vary depending on the specific application and target.
類似化合物との比較
1H-Indazole: Lacks the cyano groups and has different reactivity and applications.
2H-Indazole: Another isomer with distinct chemical properties and uses.
1H-Imidazole-4,5-dicarbonitrile: Similar structure but with an imidazole core instead of indazole.
特性
CAS番号 |
1018975-33-1 |
|---|---|
分子式 |
C9H4N4 |
分子量 |
168.15 g/mol |
IUPAC名 |
1H-indazole-4,5-dicarbonitrile |
InChI |
InChI=1S/C9H4N4/c10-3-6-1-2-9-8(5-12-13-9)7(6)4-11/h1-2,5H,(H,12,13) |
InChIキー |
NKISRWGIXHHXDB-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C(C=NN2)C(=C1C#N)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


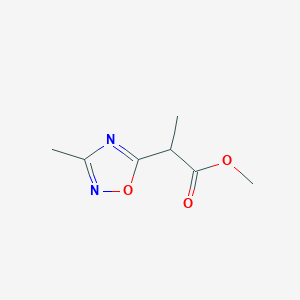
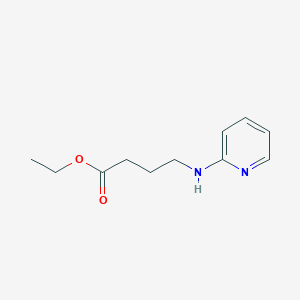
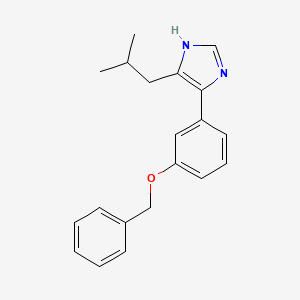
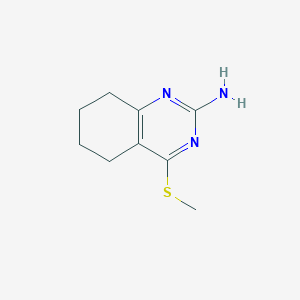
![N-[3-(2-methylfuro[3,2-b]pyridin-7-yl)oxyphenyl]propanamide](/img/structure/B13880160.png)
![Methyl 4-[2-(methylcarbamoyl)pyridin-4-yl]oxybenzoate](/img/structure/B13880161.png)


![4-[4-(4-fluorophenyl)-1H-imidazol-5-yl]-N-propan-2-ylpyrimidin-2-amine](/img/structure/B13880174.png)
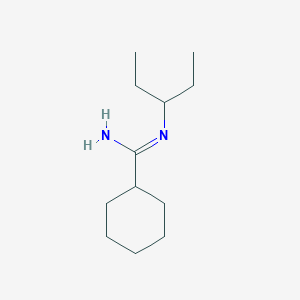
![8-[2-(Methylamino)ethyl]-1,4-dioxaspiro[4.5]decan-8-ol](/img/structure/B13880180.png)


